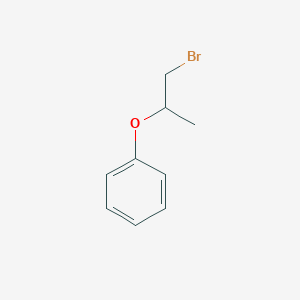
(2-Bromo-1-methyl-ethoxy)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-methyl-ethoxy)-benzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it a valuable precursor in creating more complex structures.
Table 1: Synthetic Applications of (2-Bromo-1-methyl-ethoxy)-benzene
| Application | Description |
|---|---|
| Synthesis of Pharmaceuticals | Used as an intermediate in the production of drugs like dapagliflozin. |
| Organic Reactions | Acts as a reactant in electrophilic aromatic substitution reactions. |
| Development of New Materials | Employed in synthesizing polymeric materials with specific properties. |
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for developing pharmaceutical agents. Its derivatives have shown potential in treating various diseases, including diabetes and cancer.
Case Study: Dapagliflozin Synthesis
Dapagliflozin, a medication for type 2 diabetes, involves this compound as a crucial intermediate. The synthesis pathway includes the bromination of phenolic compounds to introduce the ethoxy group, followed by further modifications to enhance biological activity .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of coatings and polymers that require specific thermal and mechanical characteristics.
Table 2: Material Applications
| Material Type | Application |
|---|---|
| Coatings | Used to formulate protective coatings with enhanced durability. |
| Polymers | Incorporated into polymer matrices to improve chemical resistance. |
Toxicological Insights
While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that compounds containing bromine can exhibit harmful effects if not handled properly, including skin irritation and acute toxicity upon ingestion .
Table 3: Toxicological Profile
| Property | Value |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-bromopropan-2-yloxybenzene |
InChI |
InChI=1S/C9H11BrO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
DKSBHBVHZCRXGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















